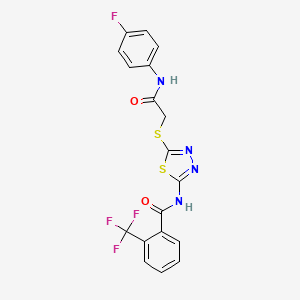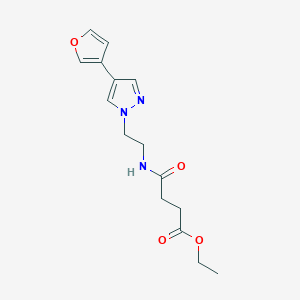![molecular formula C12H13FN2OS B2756664 N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide CAS No. 1311704-66-1](/img/structure/B2756664.png)
N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide is an organic compound that features a cyanomethyl group, a fluorophenyl group, and a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with an appropriate alkylating agent to introduce the sulfanyl group.
Introduction of the Cyanomethyl Group: The intermediate is then reacted with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions to introduce the cyanomethyl group.
Amidation Reaction: Finally, the compound undergoes an amidation reaction with N-methylpropanamide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of new drugs. The presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug discovery programs targeting various diseases.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its unique functional groups may impart desirable properties to the final materials, such as improved thermal stability or chemical resistance.
作用机制
The mechanism by which N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl group might participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N-(cyanomethyl)-3-[(2-chlorophenyl)sulfanyl]-N-methylpropanamide
- N-(cyanomethyl)-3-[(2-bromophenyl)sulfanyl]-N-methylpropanamide
- N-(cyanomethyl)-3-[(2-iodophenyl)sulfanyl]-N-methylpropanamide
Uniqueness
Compared to its analogs with different halogen substitutions, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, bromo, and iodo counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
属性
IUPAC Name |
N-(cyanomethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-15(8-7-14)12(16)6-9-17-11-5-3-2-4-10(11)13/h2-5H,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFHIPEXVWUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)
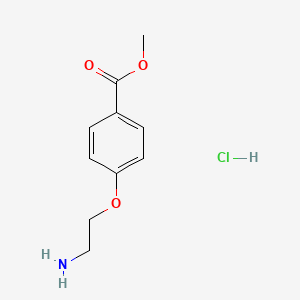
![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)
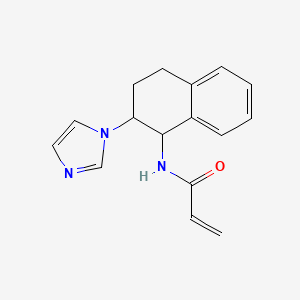
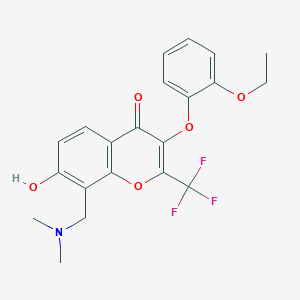
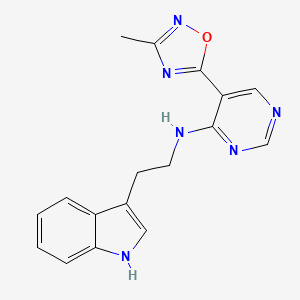
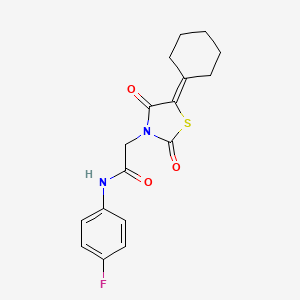
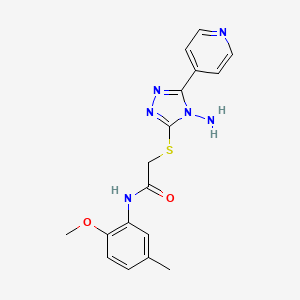
![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)
![N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2756599.png)
